molecular formula C14H9F3O B047392 9-(Trifluoromethyl)fluoren-9-ol CAS No. 120747-41-3

9-(Trifluoromethyl)fluoren-9-ol

Cat. No.: B047392
CAS No.: 120747-41-3
M. Wt: 250.21 g/mol
InChI Key: QUWFPBFDQYCMED-UHFFFAOYSA-N
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Description

9-(Trifluoromethyl)fluoren-9-ol is a strategically significant organofluorine compound that serves as a versatile synthetic intermediate and a powerful Brønsted acid catalyst in organic synthesis. Its unique value stems from the synergistic combination of the rigid, bulky fluorene scaffold and the highly electron-withdrawing trifluoromethyl group, which dramatically enhances the acidity of the hydroxyl proton. This strong acidity makes it an exceptional catalyst for a wide range of chemical transformations, including carbonyl activations, esterifications, and rearrangements, often under mild conditions. Furthermore, its sterically congested, tertiary alcohol structure is pivotal in the synthesis of advanced materials, particularly as a key precursor for the creation of novel ligands in coordination chemistry and catalysis. Researchers also exploit this scaffold in the development of organic electronic materials, where the fluorene core contributes to desirable photophysical properties and the trifluoromethyl group improves solubility and influences electronic characteristics. This compound is exclusively intended for laboratory research applications, offering a valuable tool for exploring new catalytic systems and designing functional organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(trifluoromethyl)fluoren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)13(18)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWFPBFDQYCMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375335
Record name 9-(Trifluoromethyl)-9H-fluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120747-41-3
Record name 9-(Trifluoromethyl)-9H-fluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 9 Trifluoromethyl Fluoren 9 Ol and Its Derivatives

Asymmetric Synthesis Approaches to Chiral Fluorenols

The creation of chiral fluorenols, where the hydroxyl group is attached to a stereocenter, is of significant interest due to their potential applications as chiral ligands and building blocks. Enantioselective methods that can control the three-dimensional arrangement of these molecules are therefore highly valuable.

Palladium(II)/Chiral Norbornene Cooperative Catalysis in Enantioconvergent Transformations

The process typically starts with a racemic secondary ortho-bromobenzyl alcohol and an aryl iodide. nih.gov The reaction mechanism is initiated by a Pd(II)-catalyzed oxidation of the racemic alcohol to an achiral ketone intermediate, followed by a Pd/NBE* co-catalyzed asymmetric Catellani-type reaction. researchgate.net A key aspect of this catalytic cycle is the ability to functionalize both the ortho and ipso positions of an aryl halide. nih.gov The stereoselectivity is determined during the reductive elimination step, where the chiral norbornene ligand dictates the facial selectivity of the C-C bond formation, leading to the chiral fluorenol product with excellent enantioselectivity. nih.govrsc.org

This method demonstrates broad functional group compatibility, tolerating both electron-donating and electron-withdrawing groups on the aryl iodide partner, including substrates with trifluoromethyl groups. rsc.org

Stereoselective Access to Functionalized Chiral Fluorenols

The palladium/chiral norbornene catalytic system provides a robust and reliable stereoselective pathway to a diverse array of functionalized chiral fluorenols. nih.govrsc.org By varying the racemic secondary benzyl (B1604629) alcohol and the aryl iodide coupling partner, a wide range of chiral fluorenols can be synthesized, consistently achieving high enantiomeric excesses, often between 90-99% e.e. nih.govrsc.orgrsc.org

This approach is not limited to simple aromatic systems; it has been successfully applied to substrates containing heteroaromatic motifs, further expanding its synthetic utility. rsc.org The functional groups present on the final fluorenol products, such as halogens or esters, serve as synthetic handles for further derivatization, allowing for the construction of even more complex molecular architectures. rsc.org The power of this method was further highlighted in a desymmetrization strategy capable of generating three distinct chiral fluorenols in a single operation. nih.govrsc.org

Table 1: Examples of Functionalized Chiral Fluorenols Synthesized via Pd/NBE* Catalysis. rsc.org
Aryl Iodide SubstituentBenzyl Alcohol SubstituentProduct Yield (%)Enantiomeric Excess (e.e. %)
4-MethylMethyl7898
4-TrifluoromethylMethyl4996
4-MethoxyMethyl8298
4-FluoroMethyl7598
4-ChloroEthyl7299
3-ThienylMethyl5196

Targeted Trifluoromethylation Strategies

The introduction of a trifluoromethyl (CF₃) group into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov For a molecule like 9-(trifluoromethyl)fluoren-9-ol, the most direct synthetic approach involves the addition of a trifluoromethyl nucleophile to the corresponding ketone precursor, 9-fluorenone (B1672902).

Regioselective Introduction of the Trifluoromethyl Group

Achieving regioselectivity is a paramount challenge in the synthesis of polysubstituted aromatic compounds. While direct C-H trifluoromethylation of an aromatic ring is an attractive, atom-economical strategy, controlling the position of substitution on a complex scaffold like fluorene (B118485) is exceedingly difficult. nih.gov

The most logical and highly regioselective method for synthesizing this compound is through the nucleophilic trifluoromethylation of 9-fluorenone. This strategy ensures that the CF₃ group is introduced exclusively at the C9 position, directly yielding the tertiary alcohol structure. This precursor-based approach circumvents the regioselectivity issues associated with direct C-H functionalization of the fluorene aromatic system. The synthesis of the 9-fluorenone precursor can be achieved through various methods, including the oxidation of fluorene. globethesis.comrsc.org

Catalytic Trifluoromethylation of Fluorenone Precursors

The nucleophilic trifluoromethylation of carbonyl compounds, particularly ketones, is a cornerstone reaction for creating trifluoromethylated tertiary alcohols. While stoichiometric reagents can be used, catalytic methods are preferred for their efficiency and sustainability. nih.gov

The catalytic trifluoromethylation of a 9-fluorenone precursor would typically involve a trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, the Ruppert-Prakash reagent), in the presence of a substoichiometric amount of a suitable activator. elsevier.com These activators are often Lewis bases, such as fluoride (B91410) salts (e.g., TBAF, CsF) or carboxylates, which generate the active trifluoromethyl anion (CF₃⁻) nucleophile in situ. The catalytic cycle allows for the continuous regeneration of the active nucleophile, enabling the efficient conversion of the fluorenone to the desired this compound. Asymmetric versions of this reaction, using chiral catalysts, can potentially provide enantioselective access to chiral trifluoromethylated fluorenols. nih.gov

Table 2: General Scheme for Catalytic Trifluoromethylation of 9-Fluorenone.
PrecursorReagentCatalyst/ActivatorProduct
9-Fluorenone(Trifluoromethyl)trimethylsilane (TMSCF₃)Lewis Base (e.g., TBAF, CsF)This compound

C-H Functionalization Routes to Fluorenols

Transition-metal catalyzed C-H activation has emerged as a powerful tool for the step-economic construction of complex aromatic systems, including the fluorene and fluorenone skeletons that are precursors to fluorenols. researchgate.net These methods avoid the need for pre-functionalized starting materials, offering more direct and efficient synthetic routes.

One innovative approach involves the synthesis of fluorenones directly from simple benzaldehydes and aryl iodides through a palladium(II)-catalyzed cascade featuring a transient directing group. researchgate.net In this process, an inexpensive molecule like anthranilic acid transiently forms an imine with the benzaldehyde, directing a C-H activation/arylation at the ortho position. A subsequent intramolecular C-H activation leads to the cyclized fluorenone product. researchgate.net

Other palladium-catalyzed C-H functionalization strategies have been developed to construct the fluorene core. For instance, a tandem dual C-C bond formation starting from 2-iodobiphenyls and a methylene (B1212753) source can effectively generate the five-membered ring of the fluorene system. semanticscholar.org Similarly, C-H arylation techniques, sometimes mediated by norbornene, can be employed to build the biaryl linkage necessary for subsequent cyclization into the fluorene framework. nih.gov Once the fluorene or fluorenone core is assembled via these C-H activation methods, it can be carried forward to this compound using the strategies outlined previously.

Ruthenium-Catalyzed sp3 C-H Alkylation of 9H-Fluorenes with Alcohols

A novel and efficient method for the synthesis of 9-substituted fluorene derivatives involves the ruthenium-catalyzed sp3 C-H alkylation of 9H-fluorenes using alcohols as alkylating agents. sci-hub.sersc.org This approach, often referred to as the "borrowing hydrogen" methodology, offers a green and atom-economical alternative to traditional methods that often require harsh conditions and pre-functionalized starting materials. nih.govnih.gov

The reaction is typically catalyzed by a ruthenium complex, such as Ru-catalyst, in the presence of a base like potassium tert-butoxide (t-BuOK). sci-hub.se The process is believed to proceed through a series of steps: the ruthenium catalyst first facilitates the dehydrogenation of the alcohol to form an aldehyde or ketone. This is followed by a base-mediated condensation with the acidic C9-proton of the fluorene to generate a 9-alkylidenefluorene intermediate. Finally, the ruthenium hydride species, formed during the initial dehydrogenation step, reduces the exocyclic double bond of the intermediate to yield the 9-alkylated fluorene product. rsc.orgnih.gov

A notable advantage of this method is its broad substrate scope, accommodating a variety of primary and secondary alcohols, including both aliphatic and aromatic ones. sci-hub.senih.gov Research has demonstrated the successful synthesis of various 9-monosubstituted fluorenes in good to excellent yields under ligand-free conditions. sci-hub.se For instance, the reaction of 9H-fluorene with benzyl alcohol using a Ru-catalyst and t-BuOK affords 9-benzyl-9H-fluorene in high yield. sci-hub.se

While this method directly yields 9-alkylated fluorenes, subsequent oxidation at the C9 position would be necessary to obtain the desired this compound.

CatalystBaseAlcohol TypeProduct TypeReference
Ru-catalystt-BuOKPrimary and Secondary9-Monosubstituted fluorene sci-hub.se
FeCl2/phenanthrolineKOtBuPrimary and Secondary9-Monosubstituted fluorene nih.gov
Ligand-assisted Nickel-Primary and Secondary9-Alkylidenefluorene intermediate rsc.org

Oxidative C(sp3)-H Hydroxylation Methods

Direct hydroxylation of the C(sp3)-H bond at the 9-position of a fluorene precursor is a highly desirable and atom-economical strategy for the synthesis of 9-fluorenols. Recent advancements have led to the development of novel oxidation systems that can achieve this transformation under mild conditions.

One such system utilizes magnesium nitrate (B79036) [Mg(NO₃)₂] as the oxidant in the presence of diphenylphosphine (B32561) oxide [HP(O)Ph₂]. nih.govrsc.org This method has proven effective for the C(sp3)-H hydroxylation of various fluorenes, offering high efficiency and good functional group tolerance. nih.govrsc.org The reaction proceeds smoothly, providing access to a range of 9-hydroxyfluorene derivatives. The operational simplicity and reliance on commercially available reagents make this a practical approach for laboratory-scale synthesis. nih.gov

Another innovative approach involves a photoexcited nitroarene-mediated anaerobic C-H hydroxylation. chemrxiv.orgresearchgate.net In this method, the photoexcited nitroarene acts as both the C-H bond activator and the oxygen atom source, eliminating the need for an external oxidant. chemrxiv.org This process is initiated by the photoexcitation of a nitroarene, which then engages in hydrogen atom transfer from the C9 position of the fluorene derivative. The resulting radicals combine, and subsequent fragmentation leads to the hydroxylated product. This method is particularly noteworthy for its mild, anaerobic conditions and its potential for late-stage functionalization of complex molecules. chemrxiv.orgresearchgate.net

These direct hydroxylation methods provide a more direct route to 9-hydroxyfluorene scaffolds compared to multi-step sequences involving the reduction of a fluorenone precursor.

Reagent/SystemKey FeaturesSubstrate ScopeReference
Mg(NO₃)₂ / HP(O)Ph₂High efficiency, good functional group tolerance, operational simplicity.Fluorenes, oxindoles, benzofuranones. nih.govrsc.org
Photoexcited nitroarenesAnaerobic, metal-free, uses nitroarene as both activator and oxygen source.Aliphatic C-H bonds, including challenging secondary C-H bonds. chemrxiv.orgresearchgate.net

Cycloaddition and Cyclotrimerization Reactions for Fluorene Scaffold Construction

Transition metal-catalyzed [2+2+2] cycloaddition and cyclotrimerization reactions offer a powerful and convergent strategy for the construction of the fluorene scaffold itself, often with the potential for regioselective substitution. mdpi.comnih.govmdpi.com These methods typically involve the reaction of diynes with alkynes, leading to the formation of highly substituted aromatic systems.

Ruthenium and rhodium-based catalysts are commonly employed in these transformations. For instance, the use of Cp*Ru(cod)Cl as a catalyst in the cyclotrimerization of monosubstituted diynes with terminal alkynes has been shown to preferentially form 2,4-disubstituted fluorenols. mdpi.com In contrast, rhodium-based catalysts tend to favor the formation of 3,4-regioisomers. mdpi.com This catalyst-controlled regioselectivity provides a valuable tool for directing the substitution pattern on the fluorene core.

The resulting fluorenols can then be further elaborated. For example, oxidation of the fluorenol to the corresponding fluorenone, followed by reaction with an appropriate organometallic reagent, can be used to introduce the trifluoromethyl group at the C9 position. mdpi.com

These cyclotrimerization approaches are highly atom-economical and allow for the rapid assembly of complex fluorene structures from relatively simple starting materials. mdpi.com The ability to control regioselectivity through catalyst choice is a significant advantage in the targeted synthesis of specific fluorenol derivatives.

CatalystReactantsKey OutcomeReference
Cp*Ru(cod)ClMonosubstituted diynes and terminal alkynesPreferential formation of 2,4-disubstituted fluorenols mdpi.com
Rhodium-based catalystsMonosubstituted diynes and terminal alkynesPreferential formation of 3,4-disubstituted fluorenols mdpi.com
Air-stable Ni(0) complexesTriyneIntramolecular cyclotrimerization to a nih.govhelical indeno[2,1-c]fluorene skeleton mdpi.com

Derivatization and Scaffold Modification from Pre-existing Fluorenol Systems

The synthesis of this compound can also be achieved through the derivatization of pre-existing fluorenol or fluorenone scaffolds. This approach offers flexibility and allows for the introduction of the trifluoromethyl group at a late stage in the synthetic sequence.

A common strategy involves the Grignard reaction. rsc.org For instance, a fluorenone precursor can be reacted with a trifluoromethyl-containing Grignard reagent, such as trifluoromethylmagnesium bromide, to directly install the trifluoromethyl group and the hydroxyl functionality at the C9 position. Process intensification using continuous flow has been successfully applied to the Grignard reaction for the synthesis of 9-aryl-fluoren-9-ols, demonstrating scalability and improved efficiency over traditional batch processes. rsc.org

Alternatively, superacid-catalyzed condensation reactions can be employed. The reaction of dihydroxybenzenes with 1,1,1-trifluoroacetone (B105887) or 2,2,2-trifluoroacetophenone (B138007) in the presence of a superacid like trifluoromethanesulfonic acid (TFSA) has been used to synthesize 9-trifluoromethylxanthenediols. acs.orgnih.gov While this method yields a xanthene core, the principles of acid-catalyzed condensation with a trifluoromethyl ketone could potentially be adapted for the synthesis of trifluoromethyl-substituted fluorenols.

Furthermore, the direct reduction of a 9-fluorenone precursor is a widely used method to generate the corresponding 9-fluorenol. This can be followed by a subsequent reaction to introduce the trifluoromethyl group, although this is a less direct approach to the target molecule.

PrecursorReagent/MethodProductReference
FluorenoneGrignard reagent (e.g., trifluoromethylmagnesium bromide)This compound rsc.org
Dihydroxybenzenes1,1,1-Trifluoroacetone or 2,2,2-trifluoroacetophenone / TFSA9-Trifluoromethylxanthenediols acs.orgnih.gov
9-FluorenoneReducing agents (e.g., metal hydrides)9-Fluorenol

Mechanistic Investigations and Reactivity Studies of 9 Trifluoromethyl Fluoren 9 Ol Systems

Generation and Reactivity of Fluorenyl Carbocation Intermediates

The 9-fluorenyl cation is a classic example of a 4π antiaromatic system. The substitution of a trifluoromethyl group at the C9 position results in the formation of the 9-(trifluoromethyl)fluorenyl cation, which has been described as a "doubly destabilized carbocation". This destabilization arises from the combination of the antiaromatic character of the five-membered ring and the potent electron-withdrawing effect of the -CF3 group.

The generation of the 9-(trifluoromethyl)fluorenyl cation can be achieved through the solvolysis of 9-(trifluoromethyl)fluoren-9-ol or its derivatives. For instance, in acidic conditions, the protonation of the hydroxyl group leads to the formation of a good leaving group (water), which departs to generate the carbocation.

Intramolecular Rearrangements and Hydride Migrations

While specific studies on intramolecular rearrangements and hydride migrations of the 9-(trifluoromethyl)fluorenyl cation are not extensively detailed in the available literature, insights can be drawn from related systems. For example, studies on the 9-(diphenylmethyl)fluoren-9-yl cation, formed under stable ion conditions, have shown that it can undergo transformation to a substituted diphenylmethyl cation via an apparent 1,2-hydrogen shift at ambient temperature. researchgate.net High-level molecular orbital calculations for this system indicated a significant energy barrier for the 1,2-hydride shift, attributed to a less-than-ideal conformation for the necessary periplanar geometry. researchgate.net Given the electronic destabilization imparted by the -CF3 group in the 9-(trifluoromethyl)fluorenyl cation, it is plausible that similar or even more complex rearrangement pathways could be accessible, although likely influenced by the high energy of the primary carbocation.

Acid-Catalyzed Reaction Pathways

The acid-catalyzed reactions of this compound are expected to proceed primarily through the formation of the corresponding carbocation. In the presence of a strong acid, the alcohol is protonated, leading to the elimination of a water molecule and the generation of the 9-(trifluoromethyl)fluorenyl cation. researchgate.net The subsequent fate of this cation is dependent on the reaction conditions and the nucleophiles present.

In a general sense, the acid-catalyzed dehydration of alcohols can proceed through either an E1 or E2 mechanism, with tertiary alcohols often favoring the E1 pathway involving a carbocation intermediate. researchgate.net The highly destabilized nature of the 9-(trifluoromethyl)fluorenyl cation would make it a very reactive intermediate, readily undergoing reactions with available nucleophiles or undergoing elimination to form an alkene. For instance, quenching of the related 9-phenylfluorenyl cation with methanol (B129727) yields the corresponding methyl ether as the main product. mdpi.com

Radical Pathways and Radical-Derived Products

In addition to cationic pathways, this compound can also undergo reactions via radical intermediates. Photochemical excitation of 9-substituted fluorenols has been shown to generate 9-fluorenyl radicals. sytracks.comresearchgate.net Specifically, the photolysis of 9-trifluoromethylfluorenol leads to products derived from the 9-(trifluoromethyl)fluorenyl radical. sytracks.com

The distribution of products from these radical reactions is highly dependent on the solvent. sytracks.com A particularly noteworthy finding is the formation of an unusual unsymmetrical 3,9'-bifluorenyl product during the photolysis of 9-trifluoromethylfluorenol in more polar or hydrogen-bonding solvents. sytracks.com This suggests a complex reaction mechanism that may involve the dipolar character of the 9-(trifluoromethyl)fluorenyl radical, which has been described as a "doubly destabilized" radical. sytracks.comresearchgate.net The formation of such radical-derived products highlights a competitive reaction channel to the cationic pathways.

Influence of the Trifluoromethyl Group on Reaction Kinetics and Selectivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry and its presence at the C9 position of the fluorenol system has a profound impact on reaction kinetics and selectivity. capes.gov.br The -CF3 group significantly destabilizes the adjacent carbocation, which in turn affects the rates of reactions proceeding through a cationic intermediate.

In terms of selectivity, the electronic nature of the substituents on the fluorene (B118485) ring has been shown to dictate the orientation of intramolecular aromatic substitution reactions in related triarylcarbinol systems. The powerful inductive effect of the -CF3 group in this compound would be expected to exert strong control over the chemo- and regioselectivity of its reactions, favoring pathways that avoid the full development of positive charge at the C9 position or directing nucleophilic attack to specific sites. DFT studies on other systems have shown that the -CF3 group can accelerate certain cycloaddition reactions without altering the regioselectivity, which is controlled by other functional groups present in the molecule. researchgate.net

Carbon-Carbon Bond Activation and Cleavage in Fluorenol Transformations

The activation and cleavage of carbon-carbon bonds are challenging but synthetically valuable transformations. In the context of this compound, such reactions could be envisaged under specific conditions, particularly given the strain of the five-membered ring and the electronic influence of the trifluoromethyl group.

While direct evidence for C-C bond cleavage in reactions of this compound is scarce in the literature, studies on related systems offer some precedence. For instance, irradiation of 9-(diphenylmethyl)fluoren-9-ol can lead to products derived from C-C homolysis processes alongside C-O bond cleavage. researchgate.net Furthermore, reactions involving the cleavage of C-C bonds to generate reactive intermediates have been reported, such as the generation of difluoroenolates through the release of trifluoroacetate. This highlights the potential for fluorinated groups to facilitate C-C bond scission under mild conditions.

Chemo- and Regioselectivity in Functionalization Reactions

The presence of both a hydroxyl group and a trifluoromethyl group at the C9 position, along with the aromatic fluorene backbone, presents multiple reactive sites in this compound. This raises important questions of chemo- and regioselectivity in its functionalization reactions.

The hydroxyl group can be a site for substitution or elimination reactions, while the aromatic rings are susceptible to electrophilic substitution. The trifluoromethyl group, being strongly deactivating, would direct incoming electrophiles away from the fluorene ring system it is attached to.

In related systems, the functionalization of the fluorene core is a well-established strategy for the synthesis of a wide range of derivatives. For instance, palladium-catalyzed annulation reactions are used to synthesize fluoren-9-ones, which are precursors to 9-fluorenols. researchgate.net The regioselectivity of these reactions is controlled by the substitution pattern on the starting materials. researchgate.net

Furthermore, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles, catalyzed by boron trifluoride etherate, allows for the synthesis of highly functionalized fluorene derivatives. The outcome of these reactions is dependent on the nature of the nucleophile and the reaction conditions, highlighting the tunable reactivity of the fluorenol scaffold. The strong electronic influence of the -CF3 group in this compound would be a critical factor in determining the chemo- and regioselectivity of such functionalization reactions.

Spectroscopic and Structural Characterization of 9 Trifluoromethyl Fluoren 9 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 9-(Trifluoromethyl)fluoren-9-ol. While complete, published spectra for this specific compound are not widely available, its expected NMR characteristics can be predicted based on the known spectra of 9-fluorenol and the established effects of a C9-trifluoromethyl substituent.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the eight aromatic protons on the fluorene (B118485) backbone. These would typically appear as complex multiplets in the aromatic region (approx. 7.2-7.8 ppm). A key signal would be the hydroxyl (-OH) proton, which would present as a singlet. Its chemical shift would be variable depending on the solvent and concentration, but it is a distinct feature confirming the alcohol functional group.

¹³C NMR: The carbon NMR spectrum would provide more detailed structural information. It would display signals for the fluorene aromatic carbons and, most diagnostically, the C9 carbon. The C9 carbon, being attached to the highly electronegative CF₃ group and an oxygen atom, would be significantly shifted downfield. Furthermore, this C9 signal would appear as a quartet due to coupling with the three fluorine atoms (¹J-C-F coupling). The trifluoromethyl carbon itself would also be a prominent quartet.

¹⁹F NMR: The fluorine NMR spectrum is the most direct method to confirm the presence of the trifluoromethyl group. For this compound, the ¹⁹F NMR spectrum would be expected to show a sharp singlet, as the three fluorine atoms are chemically equivalent and there are no other fluorine atoms in the molecule to couple with.

For comparison, the established NMR data for the parent compound, 9-fluorenol, is presented below. The primary difference would be the absence of the C9 proton signal and the appearance of the characteristic CF₃ signals in the target compound.

Interactive Table: ¹H NMR Data for 9-Fluorenol
SignalChemical Shift (ppm)MultiplicityAssignment
A7.62dAromatic H
B7.61dAromatic H
C7.37tAromatic H
D7.30tAromatic H
E5.52dC9-H
F1.98dOH

Note: Data sourced from ChemicalBook and reflects typical values. chemicalbook.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and formula of this compound and for analyzing its fragmentation patterns to further support its structural assignment. The expected exact mass of this compound (C₁₄H₉F₃O) is approximately 250.06 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 250. A key fragmentation pathway would be the loss of the trifluoromethyl group, a stable radical, leading to a prominent peak at m/z 181 ([M-CF₃]⁺). This fragment corresponds to the 9-fluorenol cation. Another significant fragment would likely be observed at m/z 152, resulting from the subsequent loss of a formyl radical (-CHO) or carbon monoxide (-CO) and a hydrogen atom from the m/z 181 fragment.

The fragmentation pattern of the parent compound, 9-hydroxyfluorene, is well-documented and serves as a useful reference.

Interactive Table: Key Mass Spectrometry Fragments for 9-Hydroxyfluorene
m/zIonDescription
182[M]⁺Molecular Ion
181[M-H]⁺Loss of hydrogen radical
153[M-CHO]⁺Loss of formyl radical
152[M-H-CO]⁺Loss of hydrogen and carbon monoxide

Note: Data is based on typical fragmentation patterns observed for 9-hydroxyfluorene. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While a crystal structure for this compound is not publicly available, analysis of its precursor, 9-fluorenone (B1672902), and related structures offers insight into its likely solid-state architecture.

The crystal structure of 9-fluorenone reveals a planar polycyclic aromatic system. nih.gov The synthesis of this compound involves the nucleophilic addition of a trifluoromethyl group to the carbonyl carbon (C9) of 9-fluorenone. wikipedia.orgsigmaaldrich.com This transformation changes the geometry at C9 from trigonal planar (sp²) to tetrahedral (sp³).

Advanced Spectroscopic Probes for Transient Intermediates

The study of transient intermediates, such as radicals and carbocations, is crucial for understanding the reaction mechanisms and photochemical behavior of a molecule. Advanced spectroscopic techniques, like flash photolysis coupled with transient absorption spectroscopy, are employed to detect and characterize these short-lived species.

Research has specifically investigated the photochemical generation of radicals from this compound. nih.gov In these studies, the compound is subjected to photoexcitation, leading to the homolytic cleavage of the C9-OH bond to generate a 9-trifluoromethyl-9-fluorenyl radical. This transient radical is a "doubly destabilized" species, influenced by the electronic character of the electron-deficient trifluoromethyl group. nih.gov The formation of this radical and its subsequent reaction products, such as an unusual unsymmetrical 3,9'-bifluorenyl, were observed, confirming the viability of using advanced spectroscopic probes to study the transient intermediates of this system. nih.gov

Computational Chemistry and Theoretical Modeling of 9 Trifluoromethyl Fluoren 9 Ol Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of 9-(trifluoromethyl)fluoren-9-ol. While specific DFT studies on this compound are not extensively documented in publicly available literature, the electronic properties can be inferred by comparing the parent compound, 9-fluorenol, with related trifluoromethylated aromatic systems.

For the parent 9-fluorenol, DFT calculations with the CAM-B3LYP functional have determined the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy for 9-fluorenol is calculated to be -7.56 eV, while the LUMO energy is -1.65 eV, resulting in a HOMO-LUMO gap of 5.91 eV. nih.gov The introduction of a trifluoromethyl (-CF₃) group at the C9 position is expected to significantly influence these values. The -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This property generally leads to a stabilization (lowering) of both the HOMO and LUMO energy levels. The extent of this stabilization can be estimated from studies on other fluorinated organic molecules. nih.gov

The electron-withdrawing nature of the -CF₃ group is anticipated to have a more pronounced effect on the LUMO than the HOMO, leading to a reduction in the HOMO-LUMO gap compared to 9-fluorenol. A smaller energy gap suggests that this compound may exhibit enhanced charge transport properties. nih.gov

Table 1: Calculated Electronic Properties of 9-Fluorenol and Inferred Effects on this compound

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Inferred Effect of -CF₃ Group
9-Fluorenol-7.56 nih.gov-1.65 nih.gov5.91 nih.govN/A
This compoundLoweredLowered (more significantly)ReducedStabilization of frontier orbitals

Data for 9-fluorenol is from DFT calculations using the CAM-B3LYP functional. nih.gov The effects on this compound are inferred from the known electron-withdrawing properties of the trifluoromethyl group.

Theoretical Exploration of Reaction Mechanisms and Transition States

Theoretical modeling is crucial for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers, thereby providing a detailed understanding of reaction mechanisms. For this compound, theoretical studies can explore reactions such as dehydration, esterification, and nucleophilic substitution at the C9 position.

In the context of this compound, the C9-OH bond cleavage can be initiated by protonation of the hydroxyl group, followed by the departure of a water molecule to form a tertiary carbocation. The stability of this carbocation would be a key factor in the reaction kinetics. The strong electron-withdrawing nature of the adjacent -CF₃ group would destabilize the carbocation, likely leading to a higher activation energy for reactions proceeding through an Sₙ1-type mechanism compared to 9-fluorenol.

DFT calculations could be employed to model the transition state for the departure of the water molecule, providing the activation energy for this step. Furthermore, the subsequent reaction of the carbocation with a nucleophile or a base could be modeled to understand the regioselectivity and stereoselectivity of the reaction.

Prediction and Analysis of Intermolecular Interactions and Supramolecular Motifs

The solid-state packing and intermolecular interactions of this compound can be predicted and analyzed using computational methods. These interactions are critical in determining the physical properties of the material, such as melting point and solubility. A study on the structurally similar 9-trifluoromethylxanthenediols provides significant insights into the types of supramolecular motifs that can be expected. acs.orgnih.gov

The primary intermolecular interaction in this compound is expected to be hydrogen bonding involving the hydroxyl group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or cyclic motifs. In the crystal structure of 9-trifluoromethylxanthenediols, O-H···O hydrogen bonds are observed, with oxygen-oxygen distances ranging from 2.700(3) Å to 2.792(3) Å, which are classified as moderate strength hydrogen bonds. acs.org

In addition to hydrogen bonding, other non-covalent interactions such as π-π stacking between the fluorene (B118485) rings and C-H···F or F···F interactions involving the trifluoromethyl group can play a role in the crystal packing. Computational studies on pentafluorosulfanyl (SF₅) and tetrafluorosulfanylene (SF₄) compounds have shown that F···F and F···H interactions can be significant in directing the supramolecular assembly. nih.gov For this compound, it is likely that the fluorine atoms of the -CF₃ group participate in weak hydrogen bonds with aromatic or aliphatic C-H groups of neighboring molecules.

Table 2: Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorExpected Significance
Hydrogen BondingO-HOHigh
Hydrogen BondingC-HFModerate
π-π StackingFluorene RingFluorene RingModerate
F···F InteractionsC-FC-FLow to Moderate

The significance is inferred from studies on analogous systems. acs.orgnih.govnih.gov

Conformational Analysis and Stereochemical Outcomes

The conformational landscape of this compound and its influence on stereochemical outcomes of reactions can be effectively studied using computational methods. The fluorene system is relatively rigid, but the orientation of the hydroxyl and trifluoromethyl groups at the C9 position can be subject to conformational preferences.

A study of 9-trifluoromethylxanthenediols revealed that the conformation of the hydroxyl groups (syn or anti) has a significant impact on the crystal packing. acs.org Similarly, for this compound, different rotational conformers around the C9-C bond connecting the trifluoromethyl group and the C9-O bond of the hydroxyl group can be expected. Computational conformational searches can identify the lowest energy conformers and the energy barriers between them.

The steric bulk of the trifluoromethyl group is a critical factor in determining the stereochemical outcome of reactions at the C9 position. Studies on the dehydration of trifluoromethyl homoallyl alcohols have shown that the -CF₃ group can act as a larger substituent than a phenyl group, directing the stereochemistry of the resulting double bond. researchgate.net In reactions involving nucleophilic attack at the C9 position of a derivative of this compound, the bulky -CF₃ group would likely direct the incoming nucleophile to the opposite face of the fluorene ring, leading to a high degree of stereocontrol.

Studies of Photophysical Properties and Electronic Transitions

Time-dependent density functional theory (TD-DFT) is a widely used computational method to study the excited-state properties of molecules, including their absorption and emission spectra. While specific TD-DFT studies on this compound are not prevalent, the photophysical properties can be inferred from studies on related fluorene derivatives. chemrxiv.orgnih.gov

The parent compound, 9-fluorenol, exhibits absorption maxima that are red-shifted compared to its ketone counterpart, 9-fluorenone (B1672902), indicating a lower energy for electronic transitions. nih.gov For 9-fluorenol, the calculated absorption maximum (λmax) using the CAM-B3LYP functional is 393.85 nm. nih.gov The introduction of the electron-withdrawing -CF₃ group is expected to cause a blue shift (hypsochromic shift) in the absorption spectrum. This is because the -CF₃ group stabilizes the ground state more than the excited state, thus increasing the energy of the electronic transition.

TD-DFT calculations can provide detailed information about the nature of the electronic transitions. For fluorene derivatives, the lowest energy transitions are typically π-π* in nature, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital localized on the fluorene system. The calculations can also predict the oscillator strength of these transitions, which is related to the intensity of the absorption bands.

Table 3: Predicted Photophysical Properties of this compound

PropertyPredicted Trend for this compoundRationale
Absorption Maximum (λmax)Blue-shifted compared to 9-fluorenolElectron-withdrawing -CF₃ group stabilizes the ground state
Emission MaximumLikely blue-shiftedSimilar to the effect on absorption
Fluorescence Quantum YieldPotentially alteredThe -CF₃ group can influence non-radiative decay pathways

Predictions are based on general principles of substituent effects on electronic spectra and data from related fluorene derivatives. nih.govchemrxiv.orgnih.gov

Applications and Emerging Research Frontiers of 9 Trifluoromethyl Fluoren 9 Ol

Contributions to Organic Synthesis and Catalysis

The fluorene (B118485) scaffold is a privileged structure in organic chemistry, and its derivatives are pivotal in various applications. The introduction of a trifluoromethyl group and a hydroxyl group at the C9 position creates a chiral center, opening avenues for its use in stereoselective synthesis.

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries. Chiral catalysts are central to these transformations. rsc.org The structure of 9-(Trifluoromethyl)fluoren-9-ol, with its C9 stereocenter, makes it an attractive candidate for development into chiral ligands. The hydroxyl group provides a convenient handle for modification and attachment to metal centers or organic scaffolds, forming the core of a new chiral catalyst.

The development of chiral catalysts often involves combining different functional groups within a single molecule to achieve high efficiency and selectivity. youtube.com The trifluoromethyl group in this compound enhances the acidity of the adjacent hydroxyl proton, which can influence the binding properties and catalytic activity of derived ligands. While direct application of this specific molecule as a catalyst is an area of ongoing research, the principles of using chiral alcohols for generating catalysts are well-established. For instance, related chiral organocatalysts are used to produce trifluoromethyl-containing allenols with high enantioselectivity, demonstrating the utility of chiral fluorinated alcohols in controlling the stereochemical outcome of reactions.

In modern organic synthesis, complex molecules are often constructed in a modular fashion using pre-functionalized "building blocks." this compound serves as an excellent example of a fluorinated building block. Its rigid fluorene framework provides a well-defined three-dimensional structure, while the hydroxyl and trifluoromethyl groups offer reactive sites for further chemical transformations.

The unique electronic properties conferred by the fluorine atoms can enhance the stability and lipophilicity of molecules derived from it. Chemists can leverage this building block to construct a wide range of more complex structures, including pharmaceuticals, agrochemicals, and specialized polymers. The fluorene unit itself is a key component in many functional organic materials, and having a trifluoromethylated derivative readily available facilitates the synthesis of novel compounds with tailored properties.

The creation of single-enantiomer drugs and chemicals is a major goal of synthetic chemistry. One strategy to achieve this is through the kinetic resolution of a racemic mixture, where a chiral catalyst or reagent selectively reacts with one enantiomer, allowing the other to be isolated in high purity.

Chiral catalysts derived from this compound have the potential to be highly effective in such processes. Research on related fluorene systems has shown that asymmetric synthesis can be used to construct enantioenriched 9-substituted fluorene frameworks. By employing a chiral bifunctional catalyst, it is possible to control the approach of a substrate, leading to a highly selective reaction that favors the formation of one enantiomer over the other. This strategy allows for the conversion of prochiral or racemic starting materials into valuable, optically active products.

Advanced Materials Science and Optoelectronic Applications

The intrinsic properties of the fluorene ring system, such as high photoluminescence quantum yield and good thermal stability, have made it a cornerstone for the development of organic electronic materials. The strategic incorporation of trifluoromethyl groups can further enhance these properties.

Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and unique surface properties. Incorporating this compound as a monomer or functional additive into polymers is a promising strategy for creating new high-performance materials. The bulky and rigid nature of the fluorene unit can increase the glass transition temperature of polymers, making them more robust.

Furthermore, the trifluoromethyl groups can enhance solubility in specific organic solvents while also imparting hydrophobicity. Research on related trifluoromethyl-containing monomers, such as 9-trifluoromethylxanthenediols, has led to the development of highly soluble, fully aromatic ladder polymers. These materials have demonstrated excellent performance in applications like gas separation membranes, showcasing the potential of using such fluorinated building blocks to create advanced functional polymers.

Fluorene-based compounds are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their efficient blue emission and excellent charge transport characteristics. The electronic properties of these materials can be precisely tuned through chemical modification.

The trifluoromethyl group is strongly electron-withdrawing, and its placement on the fluorene core significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This modification has several important consequences:

Improved Stability: Lowering the HOMO level can make the material more resistant to oxidation, leading to longer device lifetimes.

Tuning of Emission Color: Altering the HOMO-LUMO gap can shift the emission wavelength, allowing for the rational design of emitters across the visible spectrum.

Controlled Charge Injection/Transport: The modified electronic levels can be tailored to better match the work functions of electrodes, facilitating more efficient charge injection in devices like OLEDs.

By serving as a key building block, this compound enables the engineering of next-generation redox-active and optoelectronic systems with precisely controlled properties for a range of advanced applications.

Data Tables

Table 1: Properties of this compound and Related Compounds This table presents key identifiers and molecular data for the title compound and its non-fluorinated parent.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₄H₉F₃O250.22120747-41-3
9H-Fluoren-9-ol nist.govC₁₃H₁₀O nist.gov182.22 nist.gov1689-64-1 nist.gov

Role in Supramolecular Assembly and Self-Healing Materials

The unique structural characteristics of this compound, particularly the rigid fluorene backbone and the presence of both a hydroxyl (-OH) and a trifluoromethyl (-CF3) group, make it a compelling building block in the field of supramolecular chemistry and materials science. These features facilitate non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to the construction of ordered supramolecular assemblies.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling the formation of intricate networks. The trifluoromethyl group, with its electron-withdrawing nature and potential for fluorine-based interactions, adds another layer of control over the self-assembly process. These interactions guide the molecules to arrange themselves into well-defined, higher-order structures.

This capacity for controlled self-assembly is being explored for the development of advanced materials, including those with self-healing properties. Self-healing materials have the intrinsic ability to repair damage, and supramolecular systems are particularly well-suited for this purpose. rsc.orgnih.gov The reversible nature of non-covalent bonds allows for the dissociation and reformation of the material's network, enabling cracks or scratches to mend. While direct research on this compound in self-healing materials is still an emerging area, the principles of supramolecular assembly it embodies are central to this technology. rsc.orgnih.govrsc.org The design of such materials often involves integrating moieties that can form dynamic, reversible cross-links within a polymer network. rsc.org

Future Research Directions and Unresolved Challenges

Development of Sustainable and Green Synthetic Methodologies

The current synthesis of 9-(Trifluoromethyl)fluoren-9-ol and its derivatives often relies on classical synthetic methods that may involve harsh reagents, multi-step processes, and the generation of significant chemical waste. A major challenge and a critical area for future research is the development of more sustainable and environmentally benign synthetic routes.

Future research should focus on:

Catalytic Approaches: Investigating novel catalytic systems, including earth-abundant metal catalysts or organocatalysts, to replace stoichiometric reagents. For instance, developing catalytic methods for the direct trifluoromethylation of 9-fluorenone (B1672902) would be a significant advancement.

Flow Chemistry: Adapting synthetic procedures to continuous flow reactors can offer improved safety, efficiency, and scalability, while minimizing solvent usage and waste.

Biocatalysis: Exploring enzymatic or microbial transformations could provide highly selective and environmentally friendly pathways to this compound and related structures. The microbial reduction of 9-fluorenone to 9-hydroxyfluorene has been demonstrated, suggesting that engineered microorganisms could potentially handle trifluoromethylated substrates.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

A comparative analysis of potential green synthesis goals is presented in Table 1.

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

Methodology Potential Advantages Research Challenges
Organocatalysis Metal-free, lower toxicity, readily available catalysts. Catalyst stability, achieving high enantioselectivity.
Biocatalysis High selectivity, mild reaction conditions, biodegradable. Substrate scope limitations, enzyme engineering requirements.
Flow Chemistry Enhanced safety and control, easy scale-up, improved yield. High initial setup cost, potential for clogging with solids.

Expansion of Catalytic Applications Beyond Current Paradigms

The structural rigidity and unique electronic nature of the this compound scaffold make it an intriguing candidate for applications in catalysis. The hydroxyl group can act as a hydrogen-bond donor, while the trifluoromethyl group can influence the acidity and steric environment.

Future research directions include:

Asymmetric Organocatalysis: Designing chiral derivatives of this compound to act as organocatalysts in asymmetric reactions. The fluorenol motif, when appropriately functionalized, could create a well-defined chiral pocket for stereoselective transformations.

Lewis Acid Catalysis: Utilizing the hydroxyl group to coordinate with metal centers, creating novel Lewis acid catalysts. The trifluoromethyl group's electronic influence could modulate the reactivity of the metallic center.

Frustrated Lewis Pairs (FLPs): Exploring the potential of sterically hindered fluorenol derivatives in combination with bulky Lewis bases to form FLPs for the activation of small molecules like H₂, CO₂, and olefins.

Design of Novel Functional Materials with Tailored Properties

Fluorene-based compounds are well-known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their high fluorescence and charge-transport properties. The introduction of a trifluoromethyl group at the C-9 position can enhance material properties such as thermal stability, electron affinity, and solubility.

Key areas for future materials science research are:

Organic Electronics: Synthesizing polymers and small molecules incorporating the this compound unit for use as electron-transport or host materials in OLEDs. The CF₃ group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.

Nonlinear Optical (NLO) Materials: Investigating the NLO properties of "push-pull" chromophores derived from the fluorene (B118485) scaffold. nih.gov The combination of the electron-withdrawing CF₃ group and electron-donating groups on the fluorene ring could lead to materials with large hyperpolarizabilities.

Sensors: Developing chemosensors based on the fluorescence of this compound derivatives. The hydroxyl group could act as a binding site for specific analytes, with binding events leading to a detectable change in the fluorescence signal.

Table 2: Potential Applications in Functional Materials

Material Type Target Property Enhancement Potential Application
Electron-Transport Material Lowered LUMO, improved thermal stability. Organic Light-Emitting Diodes (OLEDs)
Host Material High triplet energy, good film-forming properties. Phosphorescent OLEDs (PhOLEDs)
Nonlinear Optical Chromophore Large molecular hyperpolarizability. Electro-optic modulators, optical data storage.

Deeper Integration of Computational and Experimental Approaches for Mechanistic Insights

While experimental work is crucial, a deeper understanding of the structure-property relationships of this compound can be achieved through a synergistic combination of computational and experimental techniques.

Future research should emphasize:

Mechanistic Studies: Using Density Functional Theory (DFT) and other computational methods to elucidate reaction mechanisms involving this compound, both in its synthesis and its application as a catalyst. This can help in optimizing reaction conditions and designing more efficient catalysts.

Predictive Modeling: Developing computational models to predict the electronic, optical, and material properties of novel derivatives before their synthesis. This can guide experimental efforts towards the most promising candidates for specific applications.

Conformational Analysis: Studying the conformational landscape of molecules containing the this compound moiety to understand how its three-dimensional structure influences its reactivity and interactions with other molecules.

Unlocking New Biological Targets and Therapeutic Modalities

The introduction of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. While the parent compound, 9-fluorenol, has been investigated for certain biological activities, the potential of this compound remains largely unexplored.

Future pharmacological research should aim to:

Screening for Biological Activity: Conducting broad-based biological screening of this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with systematic modifications to the fluorene core and the substituents to establish clear SARs for any identified biological activities.

Development of Novel Therapeutic Agents: Based on promising initial findings, designing and optimizing lead compounds for potential therapeutic applications in areas such as neurodegenerative diseases, cancer, or infectious diseases. The fluorene scaffold itself is a privileged structure found in various bioactive compounds. thieme-connect.de

Q & A

Basic: What synthetic routes are available for 9-(Trifluoromethyl)fluoren-9-ol, and how can reaction conditions be optimized?

Methodological Answer:
The trifluoromethyl group is typically introduced via electrophilic or nucleophilic trifluoromethylation. A common approach involves reacting fluoren-9-ol with a trifluoromethylating agent (e.g., Umemoto’s reagent or Togni’s reagent) in anhydrous dichloromethane at 0–25°C . Optimizing stoichiometry and reaction time is critical to minimize over-substitution. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) . Challenges include the hygroscopic nature of reagents, necessitating inert atmospheres.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and hydroxyl protons (δ 5.1–5.5 ppm, broad).
    • ¹⁹F NMR : Confirms trifluoromethyl presence (δ -60 to -65 ppm, quartet) .
  • IR Spectroscopy : O-H stretch (~3400 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS for molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: How does the trifluoromethyl group affect the electronic and steric properties of fluoren-9-ol?

Methodological Answer:
The electron-withdrawing trifluoromethyl group reduces electron density at the fluorene core, enhancing oxidative stability but reducing nucleophilicity. Computational studies (DFT/B3LYP/6-311+G(d,p)) reveal:

  • Steric Effects : The CF₃ group introduces torsional strain (e.g., 15° deviation from planarity in crystal structures) .
  • Electronic Effects : Increased acidity of the hydroxyl group (pKa ~8.5 vs. ~10.3 for unsubstituted fluoren-9-ol) .
    Crystallographic data (e.g., C-C bond lengths: 1.48–1.52 Å) corroborate these findings .

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:
Crystallization challenges include:

  • Poor Solubility : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Disorder in Crystal Packing : Low-temperature X-ray diffraction (123 K) reduces thermal motion artifacts .
  • Hydrogen Bonding : The hydroxyl group forms weak intermolecular H-bonds (O···O distance: 2.8–3.0 Å), complicating lattice formation. SHELX refinement protocols improve structural resolution .

Advanced: How does this compound interact with enzymes like fluoren-9-ol dehydrogenase?

Methodological Answer:
Fluoren-9-ol dehydrogenase (EC 1.1.1.256) oxidizes the hydroxyl group to a ketone. Competitive inhibition studies show:

  • IC₅₀ : ~50 μM for the trifluoromethyl derivative vs. ~120 μM for unsubstituted fluoren-9-ol, attributed to stronger binding via hydrophobic CF₃ interactions .
  • Kinetic Assays : Monitor NAD(P)H depletion at 340 nm. Pre-incubation with the compound (10–100 μM) reduces enzyme activity by 40–70% .

Basic: What purification strategies are recommended for isolating this compound?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate from polar by-products using ethyl acetate/water.
  • Column Chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate (4:1 to 1:1).
  • Recrystallization : Ethanol/water (7:3) yields needle-like crystals (mp 142–145°C) .

Advanced: What mechanistic insights exist for the oxidation of this compound?

Methodological Answer:
Oxidation with KMnO₄ or CrO₃ proceeds via a carbocation intermediate stabilized by the CF₃ group. Key observations:

  • Kinetic Isotope Effect (KIE) : kH/kD=2.1k_H/k_D = 2.1, suggesting rate-limiting H-abstraction .
  • Trapping Experiments : Addition of methanol yields methyl ether derivatives, confirming carbocation formation .
    Computational barriers (23.8 kcal/mol for hydride shifts) align with experimental data .

Advanced: How can contradictory data on synthetic yields be resolved?

Methodological Answer:
Discrepancies in yields (40–85%) arise from:

  • Reagent Purity : Use freshly distilled trifluoromethylating agents.
  • Temperature Control : Exothermic reactions require cooling (0°C).
    Comparative studies using Design of Experiments (DoE) can optimize variables (e.g., solvent, catalyst loading) .

Notes

  • Citations : References to SHELX , crystallography , and enzyme studies are critical for reproducibility.
  • Methodology Emphasis : Focused on experimental design, data reconciliation, and advanced analytical techniques.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.